2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2092795-37-2
VCID: VC3200230
InChI: InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
SMILES: C1CN(CC1CF)C2=CC=CC=C2C(=O)O
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

CAS No.: 2092795-37-2

Cat. No.: VC3200230

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid - 2092795-37-2

Specification

CAS No. 2092795-37-2
Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name 2-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
Standard InChI InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Standard InChI Key BTLVDHUOSDDUPZ-UHFFFAOYSA-N
SMILES C1CN(CC1CF)C2=CC=CC=C2C(=O)O
Canonical SMILES C1CN(CC1CF)C2=CC=CC=C2C(=O)O

Introduction

Structural Properties

2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid features a 2-substituted benzoic acid skeleton with a pyrrolidine ring attached to the ortho position relative to the carboxylic acid group. The pyrrolidine ring is further functionalized with a fluoromethyl group at position 3, creating a chiral center that may exist as R or S enantiomers. This specific structural arrangement potentially influences the compound's three-dimensional conformation and biological interactions.

The fluoromethyl group represents a unique structural feature that potentially enhances metabolic stability through the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This fluorination strategy is commonly employed in medicinal chemistry to improve drug-like properties, as fluorinated compounds often demonstrate increased lipophilicity, enhanced binding interactions, and resistance to metabolic degradation compared to their non-fluorinated counterparts.

Molecular Structure Comparison

By comparing 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid with similar compounds, we can infer key structural relationships that might influence its properties:

CompoundPosition of Carboxylic AcidFluorine ContentHeterocyclic RingPredicted logP
2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acidOrtho (2-position)Monofluoromethyl on pyrrolidinePyrrolidine~1.8-2.3
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acidPara (4-position)Trifluoromethyl on benzenePyrrolidine2.1
Typical benzoic acid derivatives with pyrrolidineVariousNone to multiplePyrrolidine1.2-3.0

The ortho-substitution pattern in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid likely creates a distinct spatial arrangement where the carboxylic acid group and the pyrrolidine nitrogen are in closer proximity than in para-substituted analogs. This proximity might enable intramolecular hydrogen bonding, potentially affecting the compound's acidity, solubility, and binding characteristics.

Physicochemical Properties

The physicochemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be inferred from related compounds and structural analysis. These properties are crucial for understanding the compound's behavior in biological systems and potential pharmaceutical applications.

Predicted Properties

PropertyPredicted ValueBasis for Prediction
Molecular Weight~237 g/molCalculated from molecular formula
Solubility in Water~1-2 mg/mLBased on similar benzoic acid derivatives
pKa~3.5-4.5 (carboxylic acid)Influence of electron-donating pyrrolidine
logP~1.8-2.3Estimated from structural features
Melting Point~150-180°CTypical range for substituted benzoic acids
Hydrogen Bond Donors1Carboxylic acid OH group
Hydrogen Bond Acceptors3Carboxylic acid carbonyl, carboxylic acid OH, pyrrolidine N

Stability Considerations

The carbon-fluorine bond in the fluoromethyl group is expected to confer enhanced metabolic stability compared to non-fluorinated analogs. This stability may extend the compound's half-life in biological systems, potentially improving its pharmacokinetic profile. Similar fluorinated compounds demonstrate resistance to oxidative metabolism, particularly at the fluorinated positions.

Applications

The structural features of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suggest several potential applications in research and drug development.

Medicinal Chemistry Applications

As a compound with a balanced profile of lipophilicity and hydrophilicity, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid could serve as a valuable scaffold for medicinal chemistry programs. The compound's structural elements support potential applications in:

  • Development of receptor modulators, particularly for G-protein coupled receptors

  • Design of enzyme inhibitors targeting proteases or kinases

  • Creation of novel anti-inflammatory agents

  • Exploration as intermediate compounds in drug discovery pipelines

Research Tools

Beyond direct therapeutic applications, the compound may serve as a valuable chemical tool for investigating biological systems:

  • Probe for studying receptor binding mechanisms

  • Reference compound for developing structure-activity relationships

  • Synthetic intermediate for preparing more complex molecules

  • Standard compound for analytical method development

Analytical Characterization

Characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. Characteristic signals would include:

  • 1H NMR: Aromatic protons (7.0-8.0 ppm), pyrrolidine protons (1.5-3.5 ppm), fluoromethyl protons (typically appearing as a doublet due to H-F coupling, 4.0-4.5 ppm)

  • 13C NMR: Carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), fluoromethyl carbon (appears as a doublet due to C-F coupling)

  • 19F NMR: Fluoromethyl fluorine (typically -220 to -230 ppm)

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure. Infrared spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretching ~1700 cm-1, O-H stretching ~3000-3500 cm-1) and C-F stretching (~1000-1100 cm-1).

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be suitable for purity determination, with typical conditions including:

ParameterRecommended Conditions
ColumnC18 reversed-phase
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV (220-280 nm)
Run Time10-15 minutes
Expected Retention Time5-8 minutes (depending on exact conditions)

Comparative Analysis

To better understand the significance of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, it is valuable to compare it with related compounds that have established properties and applications.

Structure-Property Relationships

The following table compares key structural features and their expected impact on properties:

Structural FeatureImpact on PropertiesComparison with Related Compounds
Ortho-carboxylic acidPotential for intramolecular hydrogen bonding; altered acidityDifferent from para-substituted analogs which lack this proximity effect
Fluoromethyl on pyrrolidineEnhanced metabolic stability; modified lipophilicityLess electronegative than trifluoromethyl groups found in some analogs
Pyrrolidine nitrogenBasic center; hydrogen bond acceptor; potential ionization siteSimilar to other pyrrolidine derivatives but with distinct electronic effects due to fluoromethyl substituent

Functional Comparison

Compound TypeKey Functional PropertiesPotential Advantages of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
Non-fluorinated benzoic acidsLower lipophilicity; higher metabolic vulnerabilityImproved membrane permeability; enhanced metabolic stability
Trifluoromethyl analogsHigher lipophilicity; potentially lower solubilityBetter balance of solubility and lipophilicity; potentially different receptor selectivity
Other heterocyclic benzoic acidsDiverse pharmacological profilesUnique structural arrangement may confer specific target selectivity

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